(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one

Insect attractant synthesis Catalytic hydrogenation Fruit fly pheromone

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one (CAS 27297-83-2, also referred to as 4-acetoxybenzalacetone, CAS 41437-95-0) is an α,β-unsaturated ketone bearing a para-acetoxy substituent on the phenyl ring. It is a crystalline solid (reported melting point 39–42 °C, boiling point ~260–262 °C) with a molecular weight of 204.22 g/mol.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 27297-83-2
Cat. No. B12681786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one
CAS27297-83-2
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)OC(=O)C
InChIInChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+
InChIKeyJFNKSNPDSGPDLG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one (CAS 27297-83-2) – A Structurally Defined α,β-Unsaturated Ketone for Synthesis and Screening


(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one (CAS 27297-83-2, also referred to as 4-acetoxybenzalacetone, CAS 41437-95-0) is an α,β-unsaturated ketone bearing a para-acetoxy substituent on the phenyl ring. It is a crystalline solid (reported melting point 39–42 °C, boiling point ~260–262 °C) with a molecular weight of 204.22 g/mol . The compound belongs to the benzylideneacetone family and differs from the parent benzylideneacetone (MW 146.19, no acetoxy group) by the presence of the acetyl ester, which substantially alters its solubility, reactivity and biological profile [1]. Its (E)-configured α,β-unsaturated carbonyl system makes it a competent Michael acceptor and a versatile intermediate for further synthetic elaboration, particularly in the preparation of bioactive ketone derivatives.

Why (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one Cannot Be Replaced by Common Analogs in Research and Industrial Workflows


Structurally similar compounds such as benzylideneacetone (no acetoxy group), cuelure (saturated ketone) or raspberry ketone (phenolic –OH) differ fundamentally in their chemical reactivity and biological behaviour. The acetoxy substituent on the target compound acts as a tunable protecting group that can be selectively hydrolysed to the free phenol, whereas the α,β-unsaturated carbonyl enables Michael addition reactions that are impossible for saturated analogs [1]. In contrast, cuelure (4-(4-acetoxyphenyl)-2-butanone) lacks the conjugated double bond and therefore cannot participate in conjugate additions or serve as a precursor for further functionalisation of the side chain. Additionally, the (E) stereochemistry is critical: the (E)-isomer exhibits different biological activity profiles compared to the (Z)-isomer, and batch-to-batch isomer mixtures can lead to irreproducible results in bioassays [2].

Quantitative Differentiation Evidence for (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one Against Its Closest Chemical Analogs


Selective Hydrogenation to Cuelure: A Key Synthetic Intermediate

The target compound serves as the direct precursor for cuelure (4-(4-acetoxyphenyl)-2-butanone), a potent fruit-fly attractant. Catalytic hydrogenation of the (E)-α,β-unsaturated carbonyl yields the saturated ketone quantitatively, a transformation that cannot be achieved with the parent benzylideneacetone because it lacks the acetoxy group required for attraction activity [1]. In a reported procedure, 4-(4-acetoxyphenyl)-3-buten-2-one was synthesised via aldol condensation of 4-hydroxybenzaldehyde with acetone, followed by acetylation, then hydrogenated to cuelure with a 92% isolated yield [1].

Insect attractant synthesis Catalytic hydrogenation Fruit fly pheromone

Conjugate Addition Reactivity: Michael Acceptor Capability Absent in Saturated Analogs

The (E)-α,β-unsaturated carbonyl system of the target compound allows it to act as a Michael acceptor toward thiol nucleophiles (e.g., glutathione, cysteine residues). Saturated analogs such as cuelure (4-(4-acetoxyphenyl)-2-butanone) and raspberry ketone lack this reactivity [1]. Alkoxybenzalacetone derivatives have demonstrated concentration-dependent inhibition of influenza viruses through a mechanism believed to involve covalent modification of viral proteins, with 50% inhibitory concentrations (IC₅₀) ranging from 1.4 to 90 µg/mL and virucidal concentrations (VC₅₀) of 0.001–0.7 µg/mL in chorio-allantoic membrane culture .

Michael addition Covalent inhibitor design Bioconjugation

Physicochemical Differentiation: Melting Point and GC-MS Identification

The target compound exhibits a distinct melting point of 39–42 °C and a boiling point of 260–262 °C, whereas the parent benzylideneacetone melts at 41–43 °C and boils at 260–262 °C [1]. Although the boiling points overlap, the mass spectra are clearly distinguishable: the acetoxy derivative shows a molecular ion at m/z 204 (C₁₂H₁₂O₃⁺·) and a characteristic base peak at m/z 43 (acetyl cation, CH₃CO⁺), while benzylideneacetone displays a molecular ion at m/z 146 (C₁₀H₁₀O⁺·) [2]. These orthogonal analytical signatures enable unambiguous identification and purity verification of the correct compound in procurement and quality-control workflows.

Quality control Purity assessment Analytical reference standard

Regioselective Deprotection: Orthogonal Release of the Free Phenol

The acetyl group on the target compound can be selectively hydrolysed under mildly basic conditions (e.g., K₂CO₃/MeOH, 25 °C, 30 min) to liberate 4-hydroxybenzylideneacetone in >95% yield without affecting the α,β-unsaturated ketone [1]. In contrast, cuelure (the saturated acetoxy ketone) requires more forcing conditions for hydrolysis, which can lead to retro-aldol decomposition, and benzylideneacetone lacks the acetoxy group entirely and therefore cannot serve as a protected phenol precursor [1].

Prodrug design Protecting group strategy Phenolic compound synthesis

Highest-Value Application Scenarios for (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one


Synthesis of Cuelure – A Commercial Fruit-Fly Attractant

The target compound is the immediate precursor to cuelure (4-(4-acetoxyphenyl)-2-butanone), a widely used attractant for male melon flies (Bactrocera cucurbitae). One-step catalytic hydrogenation of the α,β-unsaturated ketone delivers cuelure in >90% isolated yield, making this the preferred route for laboratories and agrochemical manufacturers producing insect lures [1].

Covalent Probe and Inhibitor Discovery via Michael Addition

The (E)-enone system reacts selectively with biological thiols (glutathione, cysteine proteases). Alkoxybenzalacetone derivatives, including the target compound class, have demonstrated antiviral IC₅₀ values as low as 1.4 µg/mL against influenza A strains, supporting their use as lead scaffolds for covalent antiviral or anticancer agents [2].

Analytical Reference Standard for GC-MS and HPLC Quality Control

With a well-defined mass spectrum (m/z 204 M⁺·, base peak m/z 43) and melting point (39–42 °C) that distinguish it from benzylideneacetone (m/z 146), the compound serves as an authentic reference standard for verifying shipment identity and purity in procurement, forensic, and environmental analysis workflows [3].

Protected Phenol Building Block in Multi-Step Organic Synthesis

The acetyl protecting group can be removed quantitatively under mild conditions (>95% yield, K₂CO₃/MeOH, 25 °C) to afford 4-hydroxybenzylideneacetone without compromising the enone. This orthogonal protection strategy is useful in the synthesis of chalcone libraries, flavonoid precursors, and phenolic natural products [1].

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